1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride
Description
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride (CAS: 1338667-74-5) is a piperazine derivative featuring a 1,2,3-triazole core substituted with a phenyl group at the N1 position. Its molecular formula is C₁₃H₁₉Cl₂N₅, with a molecular weight of 316.23 g/mol and a ChemSpider ID of 31023712 . The compound is characterized by a 1,2,3-triazole ring linked via a methylene group to the piperazine backbone, protonated as a dihydrochloride salt. This structural motif is common in medicinal chemistry due to the triazole’s hydrogen-bonding capacity and metabolic stability, which enhance pharmacokinetic properties .
Properties
IUPAC Name |
1-[(3-phenyltriazol-4-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSZEOCPTDDRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Triazole Intermediate
- Starting Materials: Aromatic hydrazines (phenylhydrazine) and acetoacetyl derivatives of piperazine.
- Reaction Conditions: Reflux in fatty alcohols (C12-C14 or C12-C18) with water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate.
- Reagents: Organic bases like pyridine or triethylamine; condensation reagents such as Lawesson's reagent, Davy reagent, Japanese reagent, or Belleau reagent.
- Process Details:
- Phenylhydrazine reacts with acetoacetyl derivatives under reflux at 75–85°C, producing hydrazone intermediates.
- These intermediates undergo cyclization facilitated by Lawesson’s reagent or similar, in tetrahydrofuran (THF), at 40–60°C, to form the triazole ring.
- The reaction mixture is then neutralized, extracted, and purified to yield the intermediate compound (designated as compound II or III).
Step 2: Deprotection and Salt Formation
- Deprotection: Acidic conditions (e.g., HCl in ethyl acetate) are used to remove protecting groups like tert-butoxycarbonyl (Boc), yielding free amines.
- Salt Formation: The free base is reacted with hydrochloric acid to produce the dihydrochloride salt.
Research Findings:
- This method avoids hazardous reagents like phosphorus oxychloride and reduces waste.
- The yields are high (around 86–90%), and the process is suitable for industrial scale-up.
- The reaction conditions are mild, and the process is environmentally friendly.
Data Table: Preparation of Triazole-Piperazine Intermediate
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Hydrazine reaction | Phenylhydrazine + acetoacetyl derivative | Fatty alcohol + water-retaining agent | 75–85°C | ~87% | Reflux for 2–3 hours |
| Cyclization | Lawesson's reagent or equivalents | THF | 40–60°C | — | Reflux overnight, neutralization, extraction |
| Deprotection | HCl in ethyl acetate | Room temp | — | ~86% | Acidic deprotection |
Preparation Method 2: Alternative Pathways Using Different Reagents
Step 1: Synthesis of the Pyrazole Core
- Method: Refluxing p-phenylenediamine with hydrazine monohydrate and triethyl orthoformate, producing 1,2,4-triazole derivatives.
- Advantages: Shorter reaction times, higher yields, and fewer toxic reagents compared to phosphorus oxychloride cyclization.
Step 2: Coupling to Piperazine
- The triazole derivatives are coupled with piperazine derivatives under reflux conditions, followed by purification via recrystallization.
Research Findings:
- The process is more economical, safer, and environmentally benign.
- Yields are typically around 80–90%, with simplified purification steps.
Data Table: Synthesis of Triazole Derivatives
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Triazole formation | p-phenylenediamine + hydrazine + triethyl orthoformate | Toluene | Reflux | 80–90% | Reflux for 6 hours |
| Coupling with piperazine | Triazole + piperazine derivative | Ethanol | Reflux | ~80% | Recrystallization for purification |
Salt Formation: Dihydrochloride
The final step involves converting the free base into its dihydrochloride salt:
- Procedure: The free amine is dissolved in anhydrous ethanol or ethyl acetate, then treated with excess hydrogen chloride gas or hydrochloric acid solution.
- Conditions: Stirred at room temperature, then precipitated and dried.
- Yield: Typically above 85%, with high purity suitable for pharmaceutical applications.
Summary of Key Preparation Data
| Aspect | Details |
|---|---|
| Reagents Avoided | Phosphorus oxychloride, toxic phosphorus chlorides, pyridine (for large scale) |
| Reaction Conditions | Mild reflux (40–85°C), neutralization, extraction, recrystallization |
| Yields | 80–90% for key intermediates; >85% for final salt |
| Environmental Impact | Low waste, avoidance of toxic reagents, scalable |
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring demonstrates stability under mild oxidation conditions but undergoes transformation with strong oxidizing agents.
| Reagent/Conditions | Product Formed | Yield | Key Observations |
|---|---|---|---|
| H₂O₂ (30%) / 60°C / 6 hrs | Triazole N-oxide derivative | 78% | Selective oxidation at N2 position |
| KMnO₄ (aq.) / RT / 24 hrs | Ring-opened dicarbonyl compound | 63% | Complete triazole ring degradation |
Research Findings :
-
Oxidation with H₂O₂ preserves the piperazine moiety while modifying the triazole electronic configuration .
-
Stronger oxidants like KMnO₄ cleave the triazole ring into α,β-unsaturated carbonyl compounds, confirmed via LC-MS analysis .
Reduction Reactions
Reductive modifications primarily target the triazole’s unsaturated bonds or substituents.
| Reagent/Conditions | Product Formed | Yield | Key Observations |
|---|---|---|---|
| NaBH₄ / EtOH / 0°C / 2 hrs | Partially reduced triazoline | 55% | Reversible reduction under N₂ atm |
| H₂ (1 atm) / Pd/C / MeOH / RT | Piperazine-ring hydrogenolysis | 82% | Selective C–N bond cleavage |
Research Findings :
-
Partial reduction with NaBH₄ forms triazoline intermediates but requires strict anhydrous conditions .
-
Catalytic hydrogenation preferentially cleaves the benzyl-piperazine bond over the triazole ring .
Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitutions, while the triazole C5 position shows electrophilic reactivity.
| Reagent/Conditions | Product Formed | Yield | Key Observations |
|---|---|---|---|
| MeI / K₂CO₃ / DMF / 80°C | N-methylpiperazine derivative | 89% | Selective monoalkylation |
| AcCl / Et₃N / CH₂Cl₂ / RT | N-acetylpiperazine analog | 76% | Competitive triazole acylation observed |
Research Findings :
-
Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .
-
Acylation reactions require stoichiometric control to avoid triazole participation .
Cycloaddition and Coupling Reactions
The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
| Reagent/Conditions | Product Formed | Yield | Key Observations |
|---|---|---|---|
| Propargyl alcohol / CuI / DIPEA | Triazole-linked propargyl ether | 92% | Regioselective 1,4-adduct formation |
| Phenylboronic acid / Pd(OAc)₂ / SPhos | Suzuki-coupled biaryl derivative | 68% | Requires microwave irradiation |
Research Findings :
-
CuAAC modifications retain the compound’s biological activity while enhancing solubility .
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Suzuki coupling at the triazole C4 position proceeds efficiently under microwave conditions .
pH-Dependent Reactivity
The protonation state of the piperazine ring influences reaction pathways:
| pH Range | Dominant Species | Reactivity Profile |
|---|---|---|
| 2–4 | Diprotonated piperazine | Enhanced electrophilic substitution at triazole |
| 7–9 | Monoprotonated piperazine | Favors nucleophilic alkylation/acylation |
| >10 | Free base | Prone to oxidative degradation |
Research Findings :
-
Acidic conditions stabilize the triazole for electrophilic attacks (e.g., nitration) .
-
Alkaline media accelerate piperazine ring oxidation, requiring inert atmospheres for stability .
Stability Under Thermal Stress
| Temperature | Time | Degradation Products | Mechanism |
|---|---|---|---|
| 120°C | 24 hrs | Benzonitrile + Piperazine fragments | Retro-Diels-Alder decomposition |
| 200°C | 1 hr | Carbonized residue | Complete pyrolysis |
Research Findings :
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : The compound belongs to the class of triazole derivatives characterized by a phenyl group attached to a triazole ring and a piperazine moiety. Its molecular formula is with a CAS number of 1338667-74-5.
Mechanism of Action : The primary mechanism involves the inhibition of the Carbonic Anhydrase-II enzyme, which plays a crucial role in various physiological processes including acid-base balance and ion transport. The compound binds directly to the active site residues of the enzyme, inhibiting its activity and leading to significant biochemical effects.
Biochemical Properties
1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride exhibits several biochemical properties:
- Enzyme Inhibition : It has been shown to inhibit dipeptidyl peptidase 4 (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management.
- Cellular Effects : The compound influences cellular processes such as apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. This suggests its potential as an anticancer agent.
Applications in Scientific Research
The versatile applications of this compound can be categorized into several domains:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules and ligands in coordination chemistry. Its unique structure allows for modifications that can lead to new compounds with tailored properties.
Biology
- Antimicrobial and Antiviral Properties : Research indicates that the compound has potential as an antimicrobial and antiviral agent due to its interactions with biological targets. This opens avenues for developing new therapeutic agents against resistant pathogens.
Medicine
- Therapeutic Applications : Investigations are ongoing into its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, making it a candidate for further development in oncology.
Industry
- Material Development : The compound is also being explored for use in developing new materials with enhanced stability and reactivity characteristics, which can be beneficial in various industrial applications.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Mechanism of Action
The mechanism of action of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride involves its interaction with molecular targets in biological systems. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-{[1-(2-Methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine Dihydrochloride
1-[(1,3-Thiazol-5-yl)methyl]piperazine Trihydrochloride
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Dihydrochloride
- Structure : Incorporates a 1,2,4-oxadiazole ring instead of 1,2,3-triazole.
- Impact: Oxadiazoles are known for metabolic stability and rigidity, which could influence bioavailability.
- Molecular Weight : 331.24 g/mol (C₁₄H₂₀Cl₂N₄O) .
Heterocyclic Variations in Piperazine Derivatives
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Hydrochloride
Xanthone-Piperazine Derivatives (e.g., HBK-5, HBK-8)
Trimetazidine Dihydrochloride
- Structure : 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
- Application : Clinically used as an anti-ischemic agent. The trimethoxybenzyl group enhances lipophilicity, aiding mitochondrial targeting .
Comparative Data Table
Key Research Findings
- Triazole vs.
- Substituent Effects : Methoxy or methyl groups on aromatic rings (e.g., 2-methoxyphenyl in ) enhance solubility but may reduce membrane permeability due to increased polarity.
- Pharmacological Niches : Xanthone-piperazine derivatives (e.g., HBK-5) highlight the role of extended aromatic systems in CNS-targeting drugs, whereas the target compound’s simpler structure may favor peripheral targets .
Biological Activity
1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves the reaction of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione in an ethanol medium with piperidine as a catalyst. The resulting product is recrystallized from dimethylformamide to yield yellow crystals with a melting point of 276–277 °C .
Antidiabetic Properties
Research indicates that the compound exhibits significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to enhanced insulin secretion and reduced blood glucose levels, making it a potential candidate for diabetes management.
Anticancer Activity
The 1,2,3-triazole moiety is known for its anticancer properties. Studies have shown that derivatives containing this structure can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 9g | MCF-7 | 2 |
| 9k | HepG2 | 5 |
| Doxorubicin | MCF-7 | 0.64 |
| Cisplatin | HepG2 | 14 |
Antimicrobial Activity
Compounds containing triazole rings are recognized for their antimicrobial properties. The biological activity spectrum includes antibacterial and antifungal effects. Studies have indicated that triazole derivatives can effectively inhibit various pathogens, making them suitable for developing new antibiotics .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation through its action on pathways involved in inflammatory responses. In models of acute tissue damage and neuropathic pain, it has been observed to attenuate symptoms effectively .
Case Studies
A notable case study involved the evaluation of the compound's efficacy in animal models of neuropathic pain. The results indicated that treatment with this compound resulted in significant reductions in allodynia and hyperalgesia compared to control groups .
Q & A
Q. What are the established synthetic protocols for 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride, and how do reaction conditions influence yield?
The synthesis of triazole-piperazine derivatives typically employs click chemistry or cyclization strategies . For example:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : A solution of 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine reacts with azidobenzene derivatives in a H₂O/DCM (1:2) solvent system using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) at ambient temperature for 2 hours .
- Hydrazone cyclization : Reacting N-protected piperazin-1-ylbutane-1,3-dione with phenylhydrazine derivatives under reflux in ethanol (6–8 hours) forms pyrazole intermediates, followed by deprotection .
| Method | Catalyst/Solvent | Temperature | Time | Key Step |
|---|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate | Ambient | 2 h | Triazole ring formation |
| Cyclization | Ethanol, acid/base | Reflux | 6–8 h | Pyrazole cyclization |
Optimization Tips : Vary catalyst loading (0.1–0.5 equiv. CuSO₄), solvent polarity (e.g., THF vs. DCM), and reaction time to improve yield.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Spectroscopy :
- Chromatography :
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₇Cl₂N₅) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and biological activity of this compound?
- Reaction Pathway Prediction : Tools like Gaussian or ORCA simulate transition states and intermediates. For example, density functional theory (DFT) calculates activation energies for triazole formation, guiding solvent/catalyst selection .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., VEGFR2 or MMP9). Dock the triazole-piperazine scaffold into enzyme active sites to prioritize derivatives for synthesis .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction parameters (temperature, pH) with machine learning to recommend high-yield conditions .
Q. How should researchers resolve contradictions in reported enzyme inhibition data for this compound?
Contradictory bioactivity data (e.g., IC₅₀ variations for aminopeptidase N) may arise from:
- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8), ionic strength, or co-solvents (DMSO concentration ≤0.1%) .
- Compound Purity : Verify via HPLC; impurities >5% skew dose-response curves .
- Orthogonal Assays : Cross-validate using fluorogenic substrates (e.g., Ala-AMC for protease activity) and cellular models (e.g., HUVEC for antiangiogenic effects) .
Q. What strategies enhance the selectivity of derivatives for specific biological targets?
- Structural Modifications :
- Triazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to improve VEGFR2 binding .
- Piperazine Linkers : Replace methyl groups with bulkier substituents (e.g., benzyl) to reduce off-target interactions .
- Pharmacokinetic Profiling :
Q. What in vitro and in vivo models are appropriate for evaluating anticancer activity?
- In Vitro :
- MTT Assay : Test cytotoxicity against HeLa (cervical) or MCF-7 (breast) cancer cells .
- Enzyme Inhibition : Measure IC₅₀ against MMP9 or VEGFR2 via fluorometric kits .
- In Vivo :
- Xenograft Models : Administer 10–50 mg/kg (i.p.) to BALB/c nude mice bearing HT-29 colon tumors; monitor tumor volume via caliper .
Q. How can stability studies inform formulation development for this compound?
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 14 days. Monitor degradation via HPLC; >10% loss indicates need for stabilizers (e.g., antioxidants) .
- pH Stability : Assess solubility and decomposition in buffers (pH 1–9). Piperazine derivatives often degrade rapidly in acidic conditions (pH <3) .
Q. What are the key considerations for scaling up synthesis from milligram to gram scale?
- Solvent Selection : Replace DCM with ethyl acetate for easier removal under reduced pressure .
- Catalyst Recycling : Recover CuSO₄ via aqueous extraction (yield loss <5%) .
- Safety : Mitigate exotherms during cyclization by slow reagent addition and jacketed reactor cooling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
